molecular formula C17H25BFNO3 B12338481 Pentanamide, N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

Pentanamide, N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

Cat. No.: B12338481
M. Wt: 321.2 g/mol
InChI Key: WIUVFTFYBBRZRX-UHFFFAOYSA-N
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Description

Pentanamide, N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is a boronic acid derivative with significant applications in organic synthesis and medicinal chemistry. This compound is known for its unique structure, which includes a boronic ester group and a fluorinated aromatic ring, making it a valuable intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentanamide, N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- typically involves a two-step substitution reaction. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Pentanamide, N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions often involve controlled temperatures and pressures to optimize the reaction outcomes .

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of complex molecules. Its boronic ester group makes it a valuable reagent in Suzuki coupling reactions, which are essential for forming carbon-carbon bonds .

Biology and Medicine

In biology and medicine, Pentanamide, N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- has shown potential in drug development. Its unique structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents .

Industry

In the industrial sector, this compound is used in the production of advanced materials and polymers. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentanamide, N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- stands out due to its fluorinated aromatic ring, which enhances its reactivity and binding affinity in various applications. This unique feature makes it a valuable compound in both research and industrial settings .

Properties

Molecular Formula

C17H25BFNO3

Molecular Weight

321.2 g/mol

IUPAC Name

N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pentanamide

InChI

InChI=1S/C17H25BFNO3/c1-6-7-8-15(21)20-14-10-9-12(19)11-13(14)18-22-16(2,3)17(4,5)23-18/h9-11H,6-8H2,1-5H3,(H,20,21)

InChI Key

WIUVFTFYBBRZRX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)NC(=O)CCCC

Origin of Product

United States

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